molecular formula C21H24N4O B5300336 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine

2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine

Cat. No. B5300336
M. Wt: 348.4 g/mol
InChI Key: CKZNLEACGLLRNA-UHFFFAOYSA-N
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Description

2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyridine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine is complex and not fully understood. This compound is metabolized in the brain to a compound called MPP+, which selectively destroys dopaminergic neurons. This destruction of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which is thought to be responsible for the symptoms seen in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its selective destruction of dopaminergic neurons, this compound has been shown to affect the levels of other neurotransmitters in the brain, including norepinephrine and serotonin. This compound has also been shown to affect the levels of various enzymes and proteins in the brain, making it a useful tool for researchers studying the biochemical and physiological effects of these compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine for lab experiments is its selectivity for dopaminergic neurons. This makes it a useful tool for researchers studying Parkinson's disease and other conditions that affect these neurons. However, this compound also has limitations, including its potential toxicity and the fact that it may not accurately replicate the mechanisms of Parkinson's disease in humans.

Future Directions

There are many potential future directions for research on 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine. One promising area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound. Other areas of research may include the development of new drugs based on the structure of this compound, as well as the study of the biochemical and physiological effects of this compound in other systems and conditions. Overall, this compound is a valuable tool for scientific research, with many potential applications and directions for future study.

Synthesis Methods

The synthesis of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with piperidine and 2-bromo-4-(methylthio)pyridine. This reaction produces this compound in high yield and purity, making it a popular method for synthesizing the compound.

Scientific Research Applications

2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the study of Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to those seen in Parkinson's disease. This makes this compound a useful tool for researchers studying the mechanisms of Parkinson's disease and developing new treatments for the condition.

properties

IUPAC Name

2-[[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-26-19-7-4-5-17(13-19)20-14-23-24-21(20)16-8-11-25(12-9-16)15-18-6-2-3-10-22-18/h2-7,10,13-14,16H,8-9,11-12,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZNLEACGLLRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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